

JNJ-28312141 toxicity profile in animal studies

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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B1684603

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Technical Support Center: JNJ-28312141

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of **JNJ-28312141** in animal studies for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of **JNJ-28312141** observed in preclinical animal studies?

A1: Based on publicly available data, **JNJ-28312141** has been described as "well tolerated" in subacute studies in rats.[1] In a 25-day study involving nude mice with H460 non-small cell lung adenocarcinoma xenografts, no overt toxicity or adverse effects on body weight were observed at doses of 25, 50, and 100 mg/kg administered orally.

Q2: Are there any published LD50 or NOAEL values for **JNJ-28312141**?

A2: As of the latest review of published literature, specific lethal dose 50 (LD50) or no-observed-adverse-effect-level (NOAEL) values for **JNJ-28312141** have not been reported. The available studies focus primarily on the efficacy of the compound in cancer models.

Q3: What are the known molecular targets of **JNJ-28312141** and how might they relate to potential toxicity?

A3: **JNJ-28312141** is a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and also inhibits FMS-like receptor tyrosine kinase-3 (FLT3).[2] Inhibition of CSF-1R can lead to a reduction in macrophages and osteoclasts, which is the intended therapeutic effect but could also have implications for immune function and bone homeostasis with long-term administration.[2] Dual inhibition of FLT3 and KIT (another kinase inhibited by **JNJ-28312141**) has been suggested to have the potential to suppress blood cell production, although significant hematologic toxicity was not noted in the subacute rat studies.[1]

Q4: What clinical signs of toxicity should I monitor for in my animal studies with **JNJ-28312141**?

A4: While overt toxicity was not reported at the studied doses, it is prudent to monitor for general signs of distress in animals, including weight loss, changes in food and water consumption, altered activity levels, and ruffled fur. Given the mechanism of action, monitoring of complete blood counts could be considered to assess potential hematologic effects.

Troubleshooting Guides

Observed Issue	Potential Cause	Recommended Action
Unexpected weight loss in treated animals.	Vehicle intolerance, off-target toxicity, or excessive pharmacologic effect.	1. Ensure the vehicle (e.g., 20% HPβCD) is well-tolerated by a control group. 2. Consider reducing the dose of JNJ-28312141. 3. Perform health monitoring checks twice daily.
No observable efficacy at previously reported doses.	Issues with compound formulation, administration, or animal model.	1. Verify the integrity and solubility of the JNJ-28312141 compound. 2. Ensure accurate oral gavage technique. 3. Confirm the expression of CSF-1R in your tumor model, as JNJ-28312141's effect on tumor growth is often mediated through tumor-associated macrophages.
Inconsistent results between animals.	Variability in drug administration, tumor implantation, or individual animal responses.	1. Standardize dosing procedures and timing. 2. Ensure consistent tumor cell implantation and monitor tumor growth to randomize animals into groups with similar starting tumor volumes. 3. Increase group sizes to improve statistical power.

Quantitative Data from Animal Studies

Table 1: Dosing and Observations in Mouse Xenograft Study

Animal Model	Compound	Dose (mg/kg)	Dosing Regimen	Duration	Observed Toxicity
Nude mice with H460 xenografts	JNJ-28312141	25, 50, 100	p.o., twice daily on weekdays, once daily on weekends	25 days	No overt toxicity or adverse effects on body weight.

Table 2: Dosing in Rat Tumor-Induced Bone Erosion Model

Animal Model	Compound	Dose (mg/kg)	Dosing Regimen	Duration
SD rats with MRMT-1 mammary carcinoma	JNJ-28312141	20, 60	p.o., twice daily	14 days

Experimental Protocols

H460 Non-Small Cell Lung Adenocarcinoma Xenograft Model in Mice

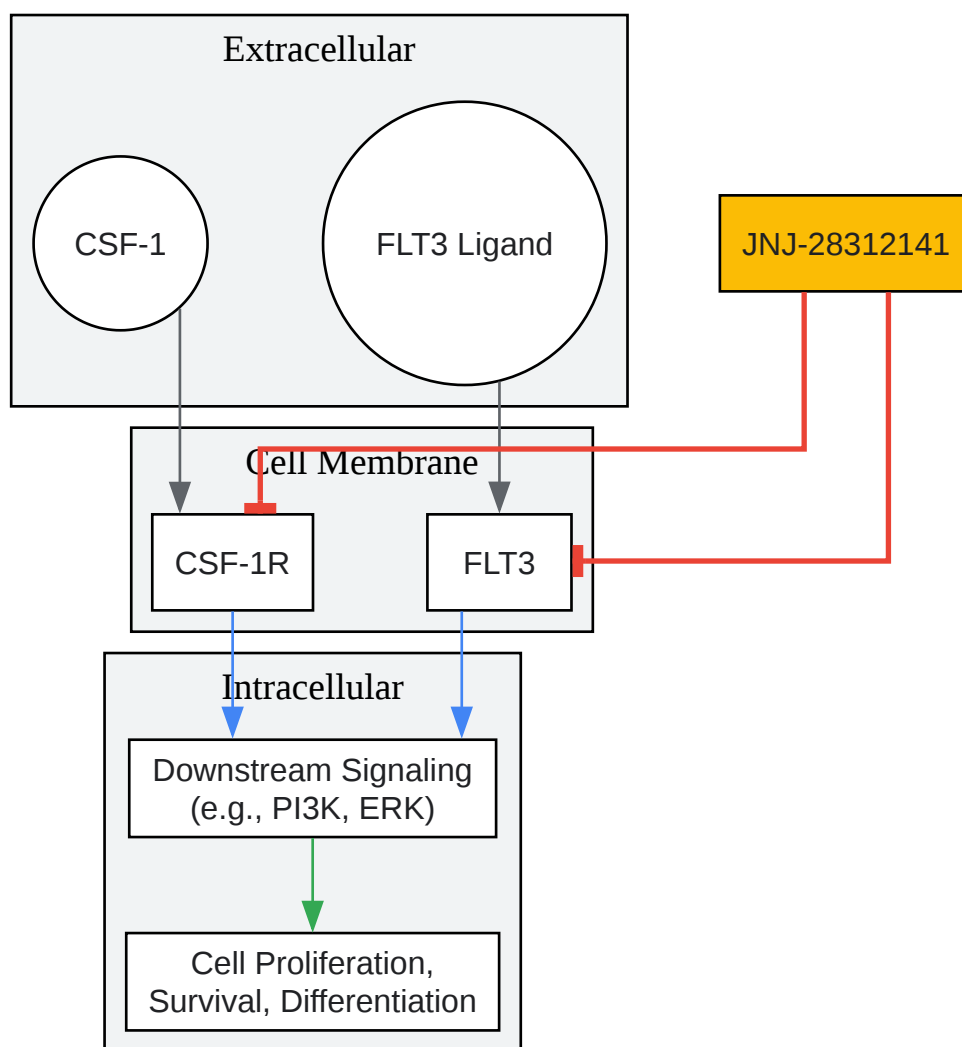
- Animal Model: Nude mice.
- Cell Line: H460 non-small cell lung adenocarcinoma cells.
- Tumor Implantation: Subcutaneous inoculation of H460 cells.
- Treatment Initiation: Dosing was initiated three days post-inoculation.
- Formulation: **JNJ-28312141** was formulated in 20% hydroxypropyl- β -cyclodextrin (HP β CD).
- Dosing: Oral (p.o.) administration of vehicle or **JNJ-28312141** at 25, 50, or 100 mg/kg. Dosing was performed twice daily on weekdays and once daily on weekends for 25 consecutive days.

- Monitoring: Tumor volumes were determined by caliper measurement. Animal body weights and general health were monitored throughout the study.

MRMT-1 Mammary Carcinoma-Induced Bone Erosion Model in Rats

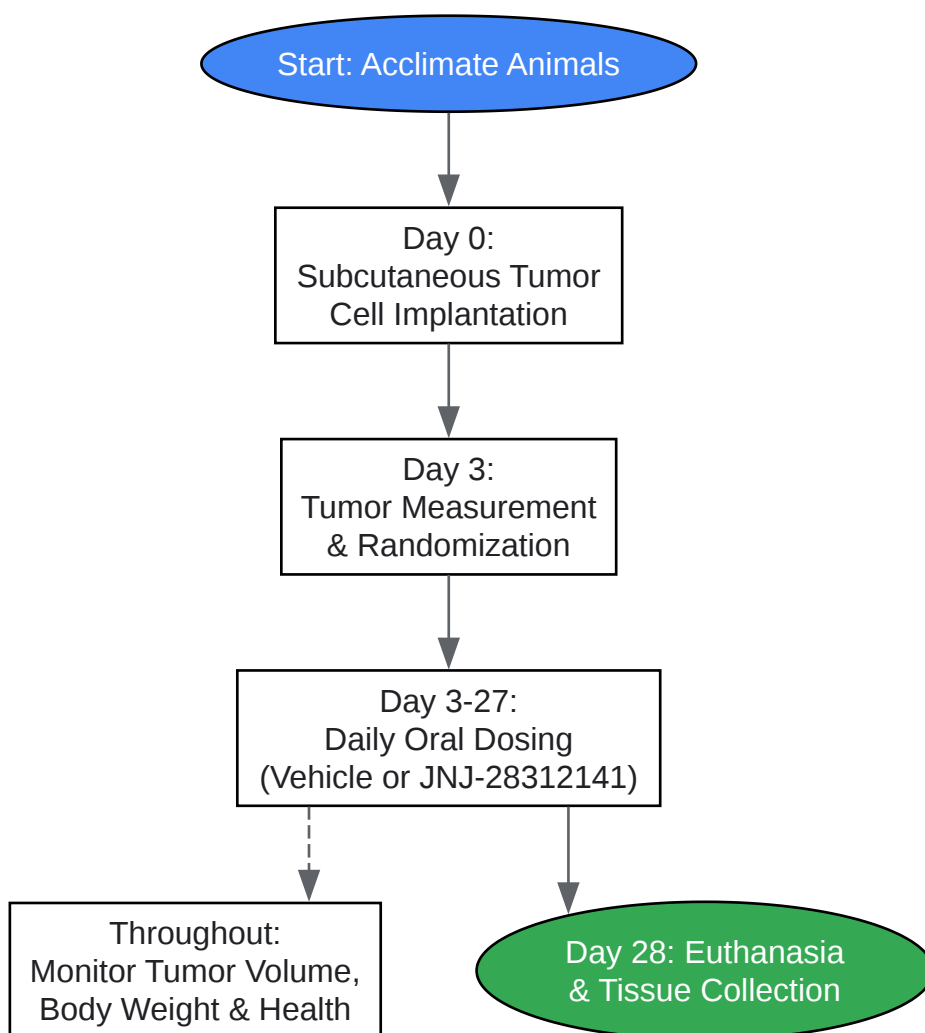
- Animal Model: Sprague-Dawley (SD) rats.
- Cell Line: MRMT-1 mammary carcinoma cells.
- Tumor Implantation: Inoculation of MRMT-1 cells into the right tibia.
- Treatment Initiation: Dosing started three days after inoculation.
- Dosing: Oral (p.o.) administration of vehicle or **JNJ-28312141** at 20 or 60 mg/kg twice daily.
- Study Endpoints: Evaluation of bone erosion via microradiography and microcomputed tomography at day 17.

Visualizations



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Caption: Signaling pathway of **JNJ-28312141** targeting CSF-1R and FLT3.



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References

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- 2. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

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